molecular formula C17H19N3S B14552653 N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N'-phenylthiourea CAS No. 62230-76-6

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N'-phenylthiourea

Cat. No.: B14552653
CAS No.: 62230-76-6
M. Wt: 297.4 g/mol
InChI Key: VCFSZZFSGOBOQW-UHFFFAOYSA-N
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Description

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and have been studied for various medicinal applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.

Properties

CAS No.

62230-76-6

Molecular Formula

C17H19N3S

Molecular Weight

297.4 g/mol

IUPAC Name

1-(3-methyl-5,6,7,8-tetrahydroquinolin-5-yl)-3-phenylthiourea

InChI

InChI=1S/C17H19N3S/c1-12-10-14-15(18-11-12)8-5-9-16(14)20-17(21)19-13-6-3-2-4-7-13/h2-4,6-7,10-11,16H,5,8-9H2,1H3,(H2,19,20,21)

InChI Key

VCFSZZFSGOBOQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2NC(=S)NC3=CC=CC=C3)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain enzymes, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(1-(3-methyl-5,6,7,8-tetrahydroquinolin-8-yl)ethyl)thiourea
  • N-Methyl-1-(5-(5,6,7,8-tetrahydro-1,5-naphthyridine))thiocarboxamide
  • N-Methyl-3,4-dihydro-1,8-naphthyridine-1(2H)-carbothioamide

Uniqueness

N-(3-Methyl-5,6,7,8-tetrahydroquinolin-5-yl)-N’-phenylthiourea is unique due to its specific structural features, which confer distinct biological activities. Compared to similar compounds, it may exhibit different potency, selectivity, and pharmacokinetic properties, making it a valuable candidate for further research and development.

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